N,1-dimethylpiperidin-3-amine hydrochloride structural analysis
N,1-dimethylpiperidin-3-amine hydrochloride structural analysis
Structural Elucidation and Conformational Analysis of N,1-Dimethylpiperidin-3-amine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
N,1-dimethylpiperidin-3-amine hydrochloride is a highly versatile aliphatic heterocycle utilized extensively as a building block in pharmaceutical chemistry. Piperidine derivatives are privileged scaffolds, frequently acting as potent pharmacophores in central nervous system (CNS) therapeutics, including histamine H3 and Sigma-1 receptor antagonists[1]. Because the spatial orientation of the 3-amino substituent critically dictates receptor binding affinity, rigorous structural elucidation is paramount. This whitepaper provides an authoritative framework for analyzing the solid-state and solution-phase conformational dynamics of N,1-dimethylpiperidin-3-amine hydrochloride using advanced analytical techniques.
Molecular Architecture & Conformational Dynamics
N,1-dimethylpiperidin-3-amine hydrochloride features a six-membered saturated piperidine ring substituted with a methyl group at the N1 position and a secondary methylamino group at the C3 position. The presence of a chiral center at C3 yields two enantiomers: the (3R) and (3S) configurations, both of which are commercially available as hydrochloride salts, such as the (3R) enantiomer (CAS: 2733505-56-9)[2].
Conformational Causality: The piperidine ring naturally adopts a chair conformation to minimize torsional strain. However, the molecule is subject to two dynamic processes: nitrogen inversion at N1 and chair-chair interconversion. In solution, the equilibrium heavily favors the conformer where the bulky 3-methylamino group occupies the equatorial position. If forced into the axial position, the substituent suffers from severe 1,3-diaxial steric clashes with the axial protons at C1 and C5. The hydrochloride salt form protonates the basic nitrogen atoms, significantly altering the conformational landscape by locking the nitrogen lone pair and establishing a rigid hydrogen-bonding network, which can be observed in solid-state studies[3].
Diagram 1: Conformational logic and equilibrium dynamics of the piperidine ring system.
Experimental Protocols for Structural Elucidation
To establish a self-validating analytical system, researchers must employ orthogonal techniques. The following methodologies are engineered to provide unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the premier technique for mapping the solution-phase stereochemistry of piperidines[4]. Causality for Solvent Choice: As a hydrochloride salt, the compound exhibits high polarity. Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are mandatory. DMSO-d₆ is preferred if the researcher intends to observe the exchangeable amine/ammonium protons (NH/NH⁺), which would rapidly exchange with deuterium in D₂O, rendering them invisible.
Step-by-Step Protocol: 1D and 2D NMR Acquisition
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Sample Preparation: Dissolve 15-20 mg of N,1-dimethylpiperidin-3-amine hydrochloride in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.
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Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATMA) for the ¹H and ¹³C channels to optimize probe sensitivity.
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Shimming: Execute gradient shimming (Z-axis) to ensure a homogenous magnetic field, minimizing line broadening.
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¹H NMR Acquisition: Acquire standard ¹H spectra using a 30° pulse angle, 16-32 scans, and a relaxation delay (D1) of 2 seconds.
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2D NOESY Acquisition: To determine the axial/equatorial orientation of the C3 substituent, acquire a 2D NOESY spectrum. Set the mixing time to 300-500 ms. Validation Logic: Cross-peaks between the C3 methine proton and the C1/C5 axial protons will only appear if the C3 proton is axial (meaning the 3-methylamino group is definitively equatorial).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Step-by-Step Protocol: ESI-MS Workflow
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Sample Dilution: Dilute the stock solution to 1 µg/mL in a 50:50 mixture of LC-grade Water:Acetonitrile containing 0.1% Formic Acid. Validation Logic: Formic acid facilitates protonation, ensuring robust ionization in positive Electrospray Ionization (ESI+) mode.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a rapid gradient (5% to 95% Acetonitrile over 5 minutes) at a flow rate of 0.3 mL/min.
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Mass Detection: Scan in ESI+ mode from m/z 50 to 300. The expected pseudo-molecular ion [M+H]⁺ for the free base is m/z 129.1[5].
Single-Crystal X-Ray Crystallography
While NMR provides solution dynamics, X-ray crystallography delivers definitive absolute configuration and solid-state packing parameters[4]. Step-by-Step Protocol: Crystal Growth and Diffraction
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Crystallization: Dissolve 50 mg of the salt in a minimal volume of hot ethanol. Carefully layer with an anti-solvent (e.g., diethyl ether) in a crystallization tube.
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Incubation: Allow the tube to sit undisturbed at 4°C for 3-7 days to promote slow diffusion and the growth of diffraction-quality single crystals.
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Diffraction: Mount a suitable crystal on a diffractometer equipped with Mo-Kα radiation. Cool the crystal to 100 K using a nitrogen stream to minimize thermal motion and improve resolution[3].
Diagram 2: Structural elucidation workflow for N,1-dimethylpiperidin-3-amine hydrochloride.
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Value / Description |
|---|---|
| Chemical Formula (Salt) | C₇H₁₇ClN₂ |
| Molecular Weight (Salt) | 164.68 g/mol [2] |
| Molecular Weight (Free Base) | 128.22 g/mol (Monoisotopic: ~128.13 Da)[5] |
| Stereocenters | 1 (Position C3) |
| Physical State | Solid (Crystalline Powder) |
| Solubility | Water, Methanol, DMSO |
Table 2: Diagnostic NMR Signals (Predicted/Typical for Piperidine Core in DMSO-d₆)
| Nucleus | Position | Multiplicity | Diagnostic Significance |
|---|---|---|---|
| ¹H | N1-CH₃ | Singlet (~2.2-2.5 ppm) | Confirms N-alkylation of the piperidine ring. |
| ¹H | C3-H | Multiplet (~2.8-3.2 ppm) | Coupling constants (J) reveal axial/equatorial status. Large J (10-12 Hz) indicates axial-axial coupling. |
| ¹H | 3-NH-CH₃ | Singlet (~2.3-2.6 ppm) | Confirms the secondary amine methyl group. |
| ¹³C | C3 | ~50-55 ppm | Downfield shift due to electronegative nitrogen attachment. |
Conclusion
The structural elucidation of N,1-dimethylpiperidin-3-amine hydrochloride requires a synergistic approach. By combining the spatial resolution of 2D NMR with the absolute stereochemical confirmation of X-ray crystallography, researchers can confidently map the conformational landscape of this critical pharmacophore. Understanding these structural nuances is essential for optimizing receptor-ligand interactions in downstream drug development pipelines[1].
Sources
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3R)-N,1-dimethylpiperidin-3-amine;hydrochloride 95% | CAS: 2733505-56-9 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - N,1-dimethylpiperidin-3-amine (C7H16N2) [pubchemlite.lcsb.uni.lu]
